N-5-quinolinyl-2-thiophenecarboxamide
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Overview
Description
“N-5-quinolinyl-2-thiophenecarboxamide” is a chemical compound with the molecular formula C14H10N2OS .
Molecular Structure Analysis
The molecular structure of “N-5-quinolinyl-2-thiophenecarboxamide” consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The average mass of the molecule is 254.307 Da .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“N-(quinolin-5-yl)thiophene-2-carboxamide” can be used in the synthesis of heterocyclic compounds. For instance, it has been used in the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline . This compound was obtained by treating N-(quinolin-5-yl)thiophene-2-carboxamide with excess diphosphorus pentasulfide in anhydrous pyridine .
Electrophilic Substitution Reactions
The oxidation product of “N-(quinolin-5-yl)thiophene-2-carboxamide” can be subjected to electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation . These reactions lead to the formation of the corresponding derivatives substituted exclusively at the 5-position of the thiophene ring .
Development of Pharmaceuticals
Thiophene-based analogs, like “N-(quinolin-5-yl)thiophene-2-carboxamide”, have been studied as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . “N-(quinolin-5-yl)thiophene-2-carboxamide” could potentially be used in similar applications.
Development of Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . “N-(quinolin-5-yl)thiophene-2-carboxamide” could potentially be used in the development of these semiconductors.
Fabrication of Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . “N-(quinolin-5-yl)thiophene-2-carboxamide” could potentially be used in similar applications.
Mechanism of Action
Mode of Action
It is known that the compound is synthesized through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride . The resulting compound can undergo various electrophilic substitution reactions, leading to the formation of derivatives substituted at the 5-position of the thiophene ring .
Biochemical Pathways
It is known that quinoline derivatives play a significant role in modern theoretical and applied chemistry, including the synthesis of efficient pharmaceuticals
properties
IUPAC Name |
N-quinolin-5-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-14(13-7-3-9-18-13)16-12-6-1-5-11-10(12)4-2-8-15-11/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQLHFPGSNXEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-5-yl)thiophene-2-carboxamide |
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